molecular formula C10H19NO4S2 B2994484 N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)cyclopropanesulfonamide CAS No. 2320582-21-4

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)cyclopropanesulfonamide

Cat. No.: B2994484
CAS No.: 2320582-21-4
M. Wt: 281.39
InChI Key: RQUKUJCUTMAJKE-UHFFFAOYSA-N
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Description

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)cyclopropanesulfonamide is a chemical compound of high interest in medicinal chemistry and pharmacological research. Its unique structure, featuring a cyclopropanesulfonamide group linked to a tetrahydrothiophen ring modified with a hydroxyethoxy side chain, suggests potential as a key intermediate or functional scaffold in the development of novel therapeutic agents. The sulfonamide moiety is a common pharmacophore found in many drugs and is known to contribute to biological activity by acting as a versatile hydrogen bond donor and acceptor, potentially enabling targeted protein binding. Compounds with similar structural features have been investigated for a range of biological activities, including use as enzyme inhibitors. The presence of the polar hydroxyethoxy chain enhances the molecule's aqueous solubility, making it a more suitable candidate for in vitro and in vivo biological testing. This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical assay development. It is supplied with comprehensive analytical data to ensure identity and purity. This compound is For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S2/c12-4-5-15-10(3-6-16-8-10)7-11-17(13,14)9-1-2-9/h9,11-12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUKUJCUTMAJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2(CCSC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)cyclopropanesulfonamide is a complex compound with potential therapeutic applications due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H17N3O5S
  • Molecular Weight : Approximately 315.34 g/mol

The compound features a sulfonamide group, which is well-known for its antibacterial properties, alongside a tetrahydrothiophene moiety that may contribute to its biological activity.

  • Antimicrobial Activity : The sulfonamide group is recognized for inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and reproduction.
  • Anti-inflammatory Effects : Preliminary studies suggest that compounds with similar structures can modulate inflammatory pathways. The hydroxyethoxy group may enhance solubility and bioavailability, facilitating interaction with inflammatory mediators.
  • Enzyme Inhibition : The structural complexity allows exploration in enzyme inhibition studies, particularly regarding enzymes involved in metabolic pathways and signaling cascades.

Antiviral Properties

Emerging evidence indicates that compounds structurally related to this compound exhibit antiviral activity against various viruses. For instance, sulfonamide derivatives have shown efficacy against viral infections by interfering with viral replication processes.

Anticancer Potential

Recent research highlights the potential anticancer properties of this compound class. Studies have demonstrated that certain sulfonamide derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.

Case Studies

  • In Vitro Studies : In a study examining the effects of similar compounds on cancer cell lines, it was found that the treatment led to a significant reduction in cell viability at concentrations ranging from 10 to 100 µg/mL. This suggests a dose-dependent effect on cancerous cells, warranting further investigation into the underlying mechanisms.
  • Inflammatory Response Modulation : Another study assessed the impact of related compounds on LPS-stimulated RAW264.7 cells. The results indicated a significant decrease in pro-inflammatory cytokine production, suggesting that these compounds could serve as potential anti-inflammatory agents.

Data Table of Biological Activities

Activity TypeObserved EffectsReference Study
AntimicrobialInhibition of bacterial growth
AntiviralActivity against a spectrum of viruses
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction of pro-inflammatory cytokines

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features LogP (Predicted) Applications/Notes References
N-((3-(2-Hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)cyclopropanesulfonamide C₁₀H₁₉NO₅S₂ 321.45 Tetrahydrothiophene, hydroxyethoxy, cyclopropane 0.8–1.2 Enzyme inhibition (hypothetical)
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (a) C₈H₁₃NOS 187.26 Thiophene, methylamino propanol 1.5–2.0 Pharmaceutical impurity
N-[3-(Aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride () C₁₀H₁₅ClN₂O₂S 262.76 Phenyl, aminomethyl, cyclopropane sulfonamide 1.0–1.5 Intermediate in API synthesis
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (e) C₁₈H₂₀NOS 313.43 Naphthyloxy, thiophene, methylamino 3.0–3.5 Metabolite/research compound

Research Findings

  • Solubility and Bioavailability : The hydroxyethoxy group in the target compound likely improves aqueous solubility (logP ~1.0) compared to thiophene-based analogs (logP >1.5), which are more lipophilic and prone to hepatic metabolism .
  • Synthetic Challenges : Unlike phenyl-substituted analogs (e.g., ), the tetrahydrothiophene core requires stereoselective synthesis, increasing manufacturing complexity.

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